REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].Cl.[NH2:8][C:9]1([C:15](O)=[O:16])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C1COCC1>[NH2:8][C:9]1([CH2:15][OH:16])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:0.1.2.3.4.5,6.7|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1(CCOCC1)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(4-Amino-tetrahydropyran-4-yl)-methanol is prepared
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
cautiously quenched by the portionwise addition of Na2SO4.10H2O (4 g)
|
Type
|
ADDITION
|
Details
|
The reaction mixture is diluted with ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |